Methyl 5-(methylsulfonyl)-2-nitrobenzoate
Overview
Description
Methyl 5-(methylsulfonyl)-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO6S It is a derivative of benzoic acid, featuring a nitro group at the 2-position, a methylsulfonyl group at the 5-position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration of Methyl Benzoate: : The synthesis begins with the nitration of methyl benzoate to introduce the nitro group at the 2-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
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Sulfonylation: : The next step involves the introduction of the methylsulfonyl group at the 5-position. This can be done by reacting the nitrated product with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
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Esterification: : If the starting material is not already a methyl ester, esterification can be performed using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of Methyl 5-(methylsulfonyl)-2-nitrobenzoate typically follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and temperature control.
Purification Steps: Including recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
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Substitution: : The methylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
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Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium, iron powder, or tin chloride.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 5-(methylsulfonyl)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-(Methylsulfonyl)-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Functional Group Transformations: The nitro and sulfonyl groups can be modified to create diverse derivatives.
Biology and Medicine
Potential Drug Development: The compound’s derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The biological activity of Methyl 5-(methylsulfonyl)-2-nitrobenzoate and its derivatives often involves interactions with enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with protein targets, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrobenzoate: Lacks the sulfonyl group, making it less versatile in certain reactions.
Methyl 5-(methylsulfonyl)benzoate: Lacks the nitro group, reducing its potential for redox reactions.
Methyl 5-nitrobenzoate:
Uniqueness
Methyl 5-(methylsulfonyl)-2-nitrobenzoate is unique due to the presence of both the nitro and sulfonyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 5-methylsulfonyl-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)7-5-6(17(2,14)15)3-4-8(7)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZMZUKGZSTLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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